molecular formula C19H18N4O2S B4615768 13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one

13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one

Cat. No. B4615768
M. Wt: 366.4 g/mol
InChI Key: QQZNDXLBEXIGRZ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research in the field of organic chemistry often explores complex chemical structures due to their potential applications in material science, medicine, and nanotechnology. Compounds with intricate molecular architectures, such as the one , offer insights into the synthesis and manipulation of molecules for specific purposes, even though direct studies on this compound are scarce.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization processes. For instance, the synthesis of tetrahydrobenzo[b]pyran derivatives through a one-pot, three-component condensation reaction underlines the importance of efficient catalysis in forming complex cyclic structures (Tahmassebi, D., Bryson, J. A., & Binz, S. I., 2011).

Molecular Structure Analysis

The molecular structure of complex organic molecules is often elucidated using techniques like X-ray crystallography. The crystal structure analysis reveals the conformation, bonding patterns, and overall geometry of the molecule, which are crucial for understanding its chemical behavior and reactivity. For example, studies on similar complex structures have highlighted the stabilizing role of intramolecular hydrogen bonds in determining the molecule's conformation (Ganapathy, J., Damodharan, K., Manickam, B., & Sanmargam, A., 2013).

Chemical Reactions and Properties

The reactivity of complex organic compounds depends on their functional groups and molecular structure. Reactions such as bromination and epoxide opening, followed by intramolecular migration, illustrate the diverse chemical behavior these compounds can exhibit, leading to the formation of new cyclic structures or functionalized derivatives (Menzek, A. & Altundas, A., 2006).

Scientific Research Applications

Regioselectivity and Biological Activity

Research on related compounds has shown that isoxazoles, pyrazoles, and their annulated derivatives exhibit significant biological activities. These compounds have found applications as antipyretic, analgesic drugs, tranquilizing agents, and even as herbicides. Specifically, pyrazolo[3,4-d]pyridazines have been highlighted for their antimicrobial, anti-inflammatory, and analgesic properties. An efficient synthesis protocol for these compounds, alongside their molecular orbital calculations, suggests their utility in developing new pharmacological agents (Zaki, Sayed, & Elroby, 2016).

Synthetic Routes and Antimicrobial Agents

The development of new synthetic routes for heterocyclic compounds such as isoxazoline and pyrazolo[1,5-a]pyrimidines, and the investigation of their biological activity, underscores the potential of these structures in creating antimicrobial agents. Such compounds have shown adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, marking them as valuable contributions to medicinal chemistry and drug design efforts (Zaki, Sayed, & Elroby, 2016).

Chiral Resolution and Pharmaceutical Development

The resolution of stereomers for compounds with two chiral centers, leading to the separation of optically active drugs, highlights the importance of structural complexity in pharmaceutical development. Such efforts are crucial for developing new antibacterial compounds, especially given the rise of antibiotic-resistant bacteria. The separation of stereomers and the analysis of their pharmacological activities offer a path toward more effective and targeted drug therapies (Ali et al., 2020).

Catalytic Synthesis in Green Chemistry

The use of 1,4-diazabicyclo[2.2.2]octane as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives via a one-pot, multicomponent reaction in aqueous media represents an environmentally friendly approach in organic synthesis. This method underscores the role of heterocyclic compounds in facilitating reactions under neutral conditions and in green solvents, contributing to the sustainability of chemical synthesis processes (Tahmassebi, Bryson, & Binz, 2011).

properties

IUPAC Name

(13E)-13-[(1,5-dimethylpyrazol-4-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-11-12(10-20-22(11)3)8-16-17(24)23-14-9-19(2,21-18(23)26-16)25-15-7-5-4-6-13(14)15/h4-8,10,14H,9H2,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZNDXLBEXIGRZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/2\C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one
Reactant of Route 2
Reactant of Route 2
13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.